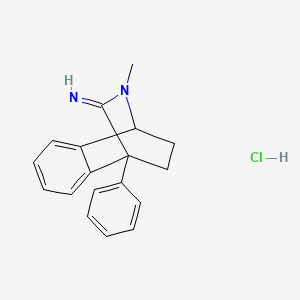
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride typically involves multicomponent reactions. These reactions are advantageous due to their efficiency in generating molecular diversity and complexity. One common synthetic route involves the use of cyclic enaminones, arylglyoxals, and cyclic 1,3-dicarbonyl compounds under reflux conditions in ethanol . Industrial production methods often employ catalytic hydrogenation and other environmentally friendly techniques to ensure high yield and selectivity .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, often catalyzed by selenium dioxide.
Reduction: Catalytic reduction using Pd/CaCO3 in ethanol is a common method.
Substitution: Bromination reactions are also notable, where the compound reacts with bromine to form brominated derivatives.
The major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various bioactive molecules and chiral ligands.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is employed in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress and inflammation . The compound’s unique structure allows it to interact with various receptors and enzymes, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the ethano and imino groups, which contribute to the unique properties of this compound.
1,2,3,4-Tetrahydro-1-naphthylamine: Another related compound, known for its use in chiral discrimination studies.
Properties
CAS No. |
52371-25-2 |
|---|---|
Molecular Formula |
C18H19ClN2 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
9-methyl-1-phenyl-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-imine;hydrochloride |
InChI |
InChI=1S/C18H18N2.ClH/c1-20-16-11-12-18(17(20)19,13-7-3-2-4-8-13)15-10-6-5-9-14(15)16;/h2-10,16,19H,11-12H2,1H3;1H |
InChI Key |
RZWGOQANDNMYTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC(C1=N)(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















